Enalapril-d5 tert-Butyl Ester
CAS No.: 1356837-84-7
Cat. No.: VC0021700
Molecular Formula: C24H36N2O5
Molecular Weight: 437.592
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356837-84-7 |
|---|---|
| Molecular Formula | C24H36N2O5 |
| Molecular Weight | 437.592 |
| IUPAC Name | tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D |
| Standard InChI Key | COROOYFPXSPNBH-IQEAFPNVSA-N |
| SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Basic Information
Enalapril-d5 tert-Butyl Ester is identified through several standardized chemical identifiers, which are essential for proper cataloging and research applications. Table 1 summarizes the key identification parameters for this compound.
Table 1: Chemical Identifiers of Enalapril-d5 tert-Butyl Ester
| Parameter | Information |
|---|---|
| CAS Number | 1356837-84-7 |
| Molecular Formula | C₂₄H₃₁D₅N₂O₅ |
| Molecular Weight | 437.6 g/mol |
| Creation Date | 2010-03-29 |
| Last Modification | 2025-04-05 |
The compound's existence in chemical databases dates back to at least 2010, with recent updates to its record occurring as recently as April 2025, indicating ongoing relevance in research applications .
Structural Features
The IUPAC name of Enalapril-d5 tert-Butyl Ester is tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate . This complex name reflects the compound's intricate structure, which contains multiple chiral centers and functional groups.
The primary structural characteristic that distinguishes this compound is the pentadeuterio-substituted phenyl ring, where all five hydrogen atoms of the phenyl group have been replaced with deuterium atoms. This isotopic substitution is particularly valuable for mass spectrometric analysis, providing a consistent mass shift that facilitates quantitative analysis .
Other key structural elements include:
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A tert-butyl ester group attached to a pyrrolidine ring
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An ethoxy carbonyl group
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Multiple chiral centers with S configuration
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A dipeptide-like backbone comprising alanine and proline moieties
Molecular Descriptors
The compound's structure can be represented through various chemical notation systems, which are essential for computational chemistry and database searches. Table 2 provides the standardized descriptors for Enalapril-d5 tert-Butyl Ester.
Table 2: Molecular Descriptors of Enalapril-d5 tert-Butyl Ester
| Descriptor Type | Information |
|---|---|
| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CCC@@HNC@@HC(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H] |
| InChI | InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D |
| InChIKey | COROOYFPXSPNBH-IQEAFPNVSA-N |
These descriptors enable precise identification of the compound in chemical databases and computational models .
Physical and Chemical Properties
Physical Properties
The available physical property data for Enalapril-d5 tert-Butyl Ester is somewhat limited in the literature. Table 3 summarizes the key physical parameters that have been documented.
Table 3: Physical Properties of Enalapril-d5 tert-Butyl Ester
Chemical Properties
The chemical structure of Enalapril-d5 tert-Butyl Ester suggests certain chemical properties that are relevant to its handling and applications:
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The tert-butyl ester group provides increased stability against hydrolysis compared to other ester forms such as methyl or ethyl esters .
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The deuterium labeling on the phenyl ring is at non-exchangeable positions, ensuring the isotopic stability required for analytical applications .
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The compound contains multiple functional groups that can participate in various chemical reactions:
Applications and Uses
Use as an Analytical Standard
Enalapril-d5 tert-Butyl Ester serves primarily as a stable isotope-labeled internal standard for mass spectrometry-based analytical methods. The incorporation of five deuterium atoms provides several advantages in analytical applications:
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The compound exhibits a mass shift of 5 Da compared to non-deuterated enalapril tert-butyl ester, which exceeds the recommended minimum shift of 3 Da for effective isotope dilution mass spectrometry .
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This mass difference allows for simultaneous detection and quantification of both the labeled standard and the analyte of interest within the same sample .
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When added to biological samples at a known concentration, it enables accurate quantification of the non-labeled counterpart by accounting for variations in sample preparation, ionization efficiency, and matrix effects .
Relationship to Enalapril
Enalapril-d5 tert-Butyl Ester is structurally related to enalapril, which is a widely used angiotensin-converting enzyme (ACE) inhibitor medication for treating hypertension and certain types of heart failure. The relationship between these compounds provides context for understanding the potential applications of the deuterated standard:
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Enalapril maleate is the therapeutic form commonly used in medicine .
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The tert-butyl ester form represents a synthetic intermediate or protected version of the compound, which may have different stability characteristics .
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The deuterium-labeled version provides a valuable tool for pharmacokinetic studies, metabolic investigations, and quality control in pharmaceutical manufacturing .
| Parameter | Information |
|---|---|
| Purity | Typically ≥95% (analytical standard grade) |
| Format | Neat (solid) |
| Storage Temperature | Room temperature or 2-8°C (varies by supplier) |
| Stability | Not specified in most catalogs |
| Usage Classification | Research Use Only (not for human or veterinary use) |
It is important to note that handling and storage requirements may vary between suppliers, and users should consult the specific product documentation for detailed information .
This variety of suppliers indicates the compound's established presence in the analytical standards market and its ongoing relevance in research applications.
Comparison with Related Compounds
Enalapril-d5 tert-Butyl Ester is part of a family of related compounds with varying chemical properties and applications. Table 6 provides a comparative overview of selected related compounds.
Table 6: Comparison of Enalapril-d5 tert-Butyl Ester with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Use |
|---|---|---|---|---|
| Enalapril-d5 tert-Butyl Ester | 1356837-84-7 | C₂₄H₃₁D₅N₂O₅ | 437.6 g/mol | Analytical standard |
| Enalapril D5 maleate | 349554-02-5 | C₂₄H₂₇D₅N₂O₉ | 497.55 g/mol | Deuterium labeled ACE inhibitor |
| Enalapril maleate | 76420-74-1 | C₂₀H₂₈N₂O₅ | 376.45 g/mol | ACE inhibitor medication |
The structural differences between these compounds, particularly the presence of the tert-butyl ester versus the free acid or maleate salt form, result in different physicochemical properties and intended applications .
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